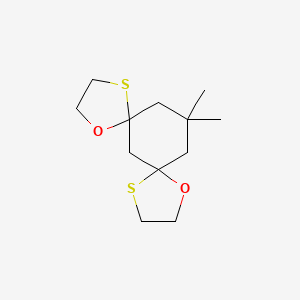
13,13-Dimethyl-4,11-dioxa-1,8-dithiadispiro(4.1.4.3)tetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NIOSH/JG7878000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping workers, employers, and occupational health professionals recognize and control chemical hazards in the workplace .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/JG7878000” involve specific synthetic routes and reaction conditions. These methods typically include the use of strong acid digestion solutions along with the application of energy through heat, pressure, or both. Common acids used in these preparations include nitric acid, hydrochloric acid, and sulfuric acid. Hydrogen peroxide is also used in some methods for digestion .
Industrial Production Methods: Industrial production methods for “NIOSH/JG7878000” involve large-scale synthesis using similar strong acid digestion solutions. The process may include the use of hot plates, hot blocks, or microwave ovens to apply the necessary heat and pressure for the reactions .
Chemical Reactions Analysis
Types of Reactions: “NIOSH/JG7878000” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the compound’s applications in different fields.
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/JG7878000” include nitric acid, hydrochloric acid, sulfuric acid, and hydrogen peroxide. The conditions for these reactions typically involve high temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of “NIOSH/JG7878000” depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial and scientific applications.
Scientific Research Applications
“NIOSH/JG7878000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various analytical methods and chemical syntheses. In biology, it is employed in studies related to cellular processes and biochemical pathways. In medicine, it is used in the development of pharmaceuticals and diagnostic tools. In industry, it is utilized in the production of materials and chemicals for various applications .
Mechanism of Action
The mechanism of action of “NIOSH/JG7878000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “NIOSH/JG7878000” include various volatile organic compounds and other chemicals listed in the NIOSH Pocket Guide to Chemical Hazards. These compounds share similar properties and applications, making them relevant for comparison .
Uniqueness: “NIOSH/JG7878000” is unique due to its specific chemical structure and properties, which make it suitable for particular applications in scientific research and industry. Its ability to undergo various chemical reactions and its effectiveness as a reagent in different fields highlight its distinctiveness compared to other similar compounds .
Properties
CAS No. |
101198-14-5 |
|---|---|
Molecular Formula |
C12H20O2S2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
13,13-dimethyl-1,11-dioxa-4,8-dithiadispiro[4.1.47.35]tetradecane |
InChI |
InChI=1S/C12H20O2S2/c1-10(2)7-11(13-3-5-15-11)9-12(8-10)14-4-6-16-12/h3-9H2,1-2H3 |
InChI Key |
KDAWXDZFKRJURZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC3(C1)OCCS3)OCCS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















